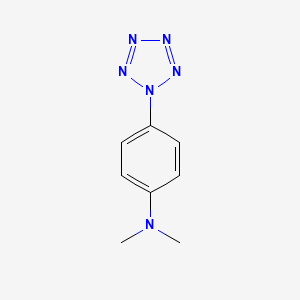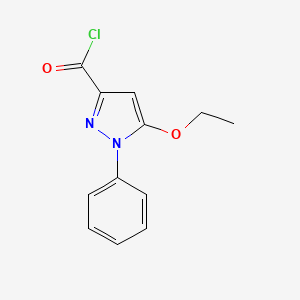
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by chlorination of the resulting pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound often employ multicomponent reactions (MCRs) and one-pot processes to enhance efficiency and yield. These methods are designed to be scalable and environmentally friendly, utilizing green solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Similar in structure but with different functional groups.
3-ethoxycarbonyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate: A closely related compound with a 4-chlorobenzoate group.
Uniqueness
5-ethoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ethoxy and carbonyl chloride groups make it a versatile intermediate for further chemical modifications .
Propriétés
Numéro CAS |
60872-21-1 |
|---|---|
Formule moléculaire |
C12H11ClN2O2 |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
5-ethoxy-1-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-8-10(12(13)16)14-15(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
OYFJHDNCUCYMOL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


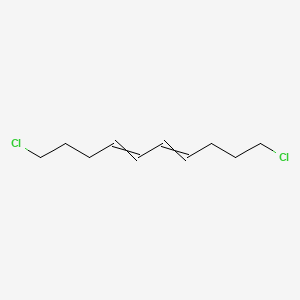

![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
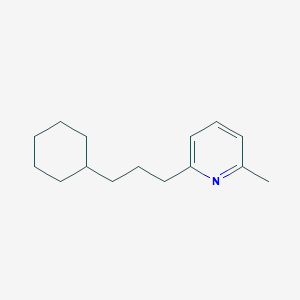
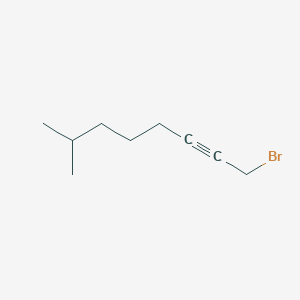

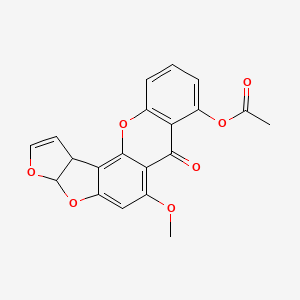
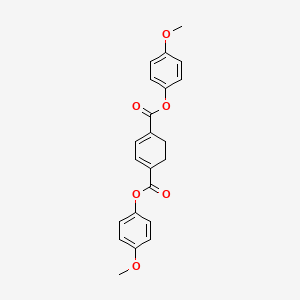
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)
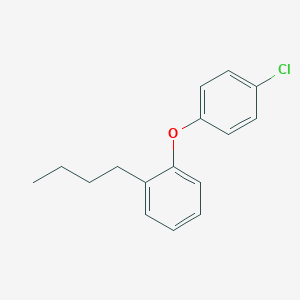
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

